1-(1-Bromoethyl)-4-nitrobenzene
Overview
Description
1-(1-Bromoethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-nitrobenzene can be synthesized through the bromination of 4-nitroacetophenone. The process involves the reaction of 4-nitroacetophenone with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1-(1-Aminoethyl)-4-nitrobenzene.
Oxidation: 1-(1-Carboxyethyl)-4-nitrobenzene.
Scientific Research Applications
1-(1-Bromoethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-4-nitrobenzene involves its interaction with various molecular targets. The bromo group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Comparison with Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroacetophenone: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
1-(1-Chloroethyl)-4-nitrobenzene: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
Uniqueness: 1-(1-Bromoethyl)-4-nitrobenzene is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(1-bromoethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKPPRBFXTUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452200 | |
Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19935-81-0 | |
Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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